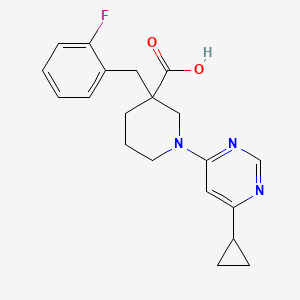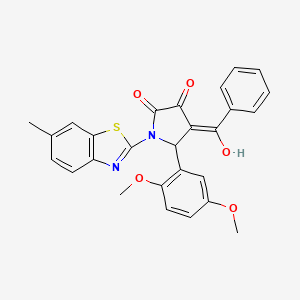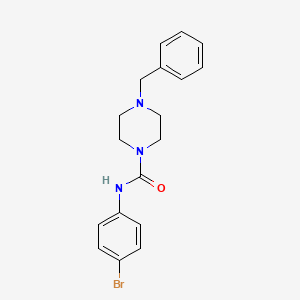
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
作用机制
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. An increase in GABA levels can lead to a decrease in neuronal excitability, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. It has also been shown to increase the expression of GABA receptors in the brain. These effects can lead to a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
实验室实验的优点和局限性
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experiments, as it may lead to non-specific effects. Additionally, its selectivity for GABA-AT may limit its use in studying other pathways that are involved in the regulation of GABA levels.
未来方向
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has shown promising results in preclinical and clinical studies for the treatment of various neurological and psychiatric disorders. Future research could focus on further understanding the mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid and its effects on other neurotransmitter systems. Additionally, studies could explore the potential of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in combination with other drugs for the treatment of complex disorders such as addiction and depression. Finally, research could focus on developing new analogs of 1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties and selectivity.
合成方法
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a piperidine ring and a carboxylic acid group. The final step involves the introduction of a fluoro-substituted benzyl group.
科学研究应用
1-(6-cyclopropylpyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
属性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-16-5-2-1-4-15(16)11-20(19(25)26)8-3-9-24(12-20)18-10-17(14-6-7-14)22-13-23-18/h1-2,4-5,10,13-14H,3,6-9,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVNMMJIWDASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)(CC4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482391.png)
![3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5482394.png)

![2-cyclohexyl-7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5482403.png)
![N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5482415.png)
![6-hydroxy-2-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone](/img/structure/B5482419.png)
![5-nitro-6-(2-{5-[2-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5482439.png)
![ethyl {5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5482442.png)
![4-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5482446.png)

![N-{2-[2-amino-4-(cyclobutylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethyl}urea](/img/structure/B5482454.png)
![N-[2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5482460.png)
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
